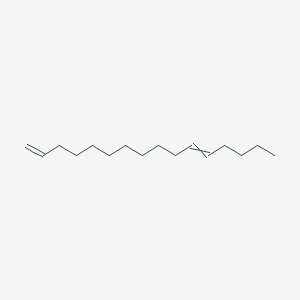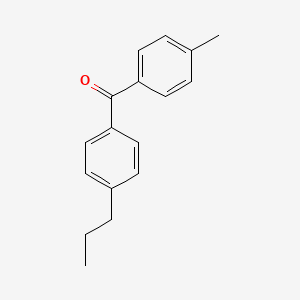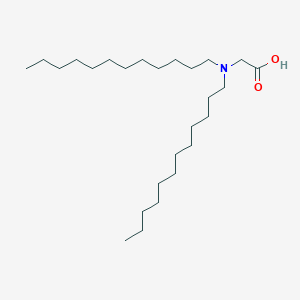
Glycine, N,N-didodecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N-didodecyl- is a derivative of glycine, an amino acid that plays a crucial role in various metabolic functions. This compound is characterized by the presence of two dodecyl (C12H25) groups attached to the nitrogen atoms of glycine. It is primarily used in specialized chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-didodecyl- typically involves the reaction of glycine with dodecylamine. The process can be summarized as follows:
Starting Materials: Glycine and dodecylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of Glycine, N,N-didodecyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix glycine and dodecylamine under controlled conditions.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Glycine, N,N-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dodecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and glycine derivatives.
Reduction: Formation of primary amines and glycine.
Substitution: Formation of new alkyl or aryl derivatives of glycine.
科学的研究の応用
Glycine, N,N-didodecyl- has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and emulsifiers.
作用機序
The mechanism of action of Glycine, N,N-didodecyl- involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the transport of hydrophobic drugs across cell membranes.
Molecular Targets and Pathways:
Cell Membranes: Integration into lipid bilayers.
Transport Proteins: Interaction with membrane transport proteins to facilitate drug delivery.
類似化合物との比較
Glycine, N,N-didodecyl- can be compared with other similar compounds such as:
N,N-Dimethylglycine: A simpler derivative of glycine with two methyl groups.
N,N-Dioctylglycine: Similar structure but with octyl groups instead of dodecyl groups.
N,N-Didodecylalanine: Similar to Glycine, N,N-didodecyl- but derived from alanine instead of glycine.
Uniqueness: Glycine, N,N-didodecyl- is unique due to its longer dodecyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring strong surfactant properties.
特性
CAS番号 |
65527-68-6 |
|---|---|
分子式 |
C26H53NO2 |
分子量 |
411.7 g/mol |
IUPAC名 |
2-(didodecylamino)acetic acid |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26(28)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,29) |
InChIキー |
MVYRCGLBWXZUFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


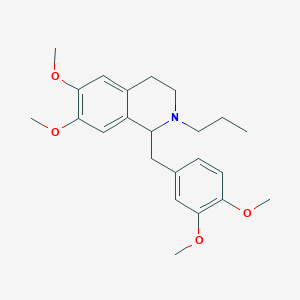
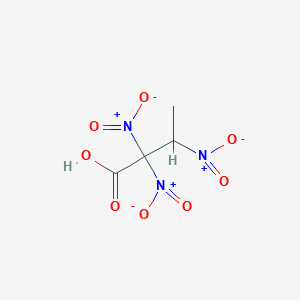
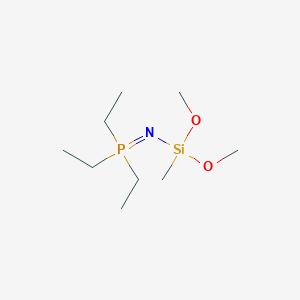
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)

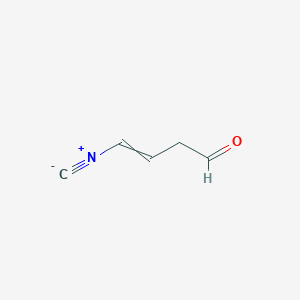
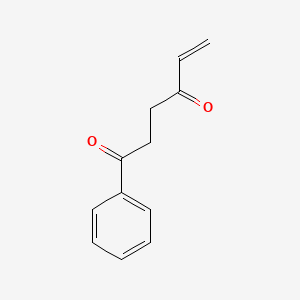
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)

